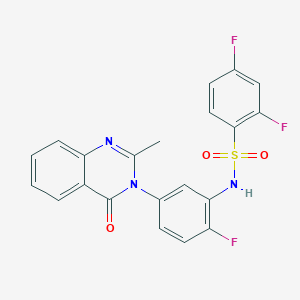
2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H14F3N3O3S and its molecular weight is 445.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular structure features a quinazoline moiety, which is known for its diverse biological activities. The presence of fluorine atoms enhances the compound's reactivity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO; insoluble in water |
| Density | Not specified |
| Melting Point | Not specified |
| pKa | Not specified |
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in tumor progression. Preliminary studies indicate that fluorinated compounds often exhibit enhanced binding due to their unique electronic properties .
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar quinazoline compounds can inhibit growth in various human cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicating cytotoxicity were observed at low micromolar concentrations.
- A549 (lung cancer) : Similar trends were noted with effective inhibition of cell proliferation.
The compound's structural modifications, particularly the introduction of fluorine atoms, have been linked to increased potency against cancer cells .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against several tumor cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 0.096 |
| A549 | 2.09 |
| HepG2 | 2.08 |
These results suggest a strong potential for therapeutic applications in oncology .
Mechanistic Insights
Further investigations into the compound's mechanism revealed its role as an inhibitor of key signaling pathways involved in tumor growth and angiogenesis. For example, it has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR) pathway, which is crucial for tumor vascularization .
Case Studies
Several case studies highlight the efficacy of similar compounds within the quinazoline class:
- Study on EGFR Inhibition : A related quinazoline derivative exhibited potent inhibition against epidermal growth factor receptor (EGFR), with an IC50 value of 10 nM, underscoring the potential for targeting this pathway in cancer therapy .
- Cytotoxicity Assessment : A series of quinazoline derivatives were evaluated for cytotoxicity across different cancer cell lines, revealing significant anticancer activity and cell cycle arrest at the G2/M phase .
Properties
IUPAC Name |
2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3S/c1-12-25-18-5-3-2-4-15(18)21(28)27(12)14-7-8-16(23)19(11-14)26-31(29,30)20-9-6-13(22)10-17(20)24/h2-11,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQCVRDZORXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














